N-(3,4-difluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
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Overview
Description
N-(3,4-difluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a chemical compound with a unique structure that includes a benzodioxepine ring fused with a difluorophenyl group
Preparation Methods
The synthesis of N-(3,4-difluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can be achieved through several methods. One common approach involves the reaction of 3,4-difluoroaniline with 2,3-dihydro-1,4-benzodioxepine-7-carboxylic acid under appropriate conditions to form the desired product. The reaction typically requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using high-pressure reactors and continuous flow systems to enhance reaction efficiency .
Chemical Reactions Analysis
N-(3,4-difluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
N-(3,4-difluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as liquid crystals.
Catalysis: It is used in catalytic processes, particularly in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes by forming stable complexes, leading to a decrease in enzymatic activity . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(3,4-difluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can be compared with other similar compounds, such as:
N-(4-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide: This compound has a similar structure but with a single fluorine atom, which may result in different chemical and biological properties.
N-(3,4-dichlorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide: The presence of chlorine atoms instead of fluorine can significantly alter the compound’s reactivity and interactions.
Properties
Molecular Formula |
C16H13F2NO3 |
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Molecular Weight |
305.28 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
InChI |
InChI=1S/C16H13F2NO3/c17-12-4-3-11(9-13(12)18)19-16(20)10-2-5-14-15(8-10)22-7-1-6-21-14/h2-5,8-9H,1,6-7H2,(H,19,20) |
InChI Key |
OFPJSMKQJRYDRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)F)OC1 |
Origin of Product |
United States |
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